molecular formula C13H16N2O2 B7537594 4-(2,4-Dimethylbenzoyl)piperazin-2-one

4-(2,4-Dimethylbenzoyl)piperazin-2-one

Cat. No. B7537594
M. Wt: 232.28 g/mol
InChI Key: NHONKTANUFRGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethylbenzoyl)piperazin-2-one, also known as DMBP, is a chemical compound that has been widely used in scientific research for its various applications. It is a derivative of piperazine and benzoyl chloride, and its molecular formula is C14H18N2O2. DMBP is a white crystalline powder that is soluble in organic solvents and has a melting point of 163-165°C.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylbenzoyl)piperazin-2-one as a fluorescent probe involves the coordination of metal ions to the carbonyl oxygen and nitrogen atoms of the piperazine ring. This results in a change in the fluorescence emission intensity and wavelength, which can be used to detect the presence of metal ions. In photodynamic therapy, 4-(2,4-Dimethylbenzoyl)piperazin-2-one acts as a photosensitizer by generating singlet oxygen upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
4-(2,4-Dimethylbenzoyl)piperazin-2-one has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo. It has been reported to have antioxidant and anti-inflammatory properties, and to inhibit the proliferation of cancer cells. 4-(2,4-Dimethylbenzoyl)piperazin-2-one has also been found to enhance the activity of certain enzymes such as catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2,4-Dimethylbenzoyl)piperazin-2-one is its high selectivity and sensitivity for the detection of metal ions. It is also relatively easy to synthesize and has low toxicity. However, the fluorescence emission of 4-(2,4-Dimethylbenzoyl)piperazin-2-one can be affected by various factors such as pH, temperature, and solvent polarity, which can limit its applicability in certain experimental conditions.

Future Directions

There are several future directions for the research and development of 4-(2,4-Dimethylbenzoyl)piperazin-2-one. One area of interest is the synthesis of novel 4-(2,4-Dimethylbenzoyl)piperazin-2-one derivatives with improved properties such as higher selectivity and sensitivity for metal ion detection, and enhanced photosensitizing activity for photodynamic therapy. Another direction is the exploration of the potential pharmacological applications of 4-(2,4-Dimethylbenzoyl)piperazin-2-one and its derivatives, particularly in the fields of cancer therapy and neuroprotection. Furthermore, the development of new analytical methods for the detection and quantification of 4-(2,4-Dimethylbenzoyl)piperazin-2-one in biological samples could facilitate its use in various biomedical applications.

Scientific Research Applications

4-(2,4-Dimethylbenzoyl)piperazin-2-one has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, 4-(2,4-Dimethylbenzoyl)piperazin-2-one has been employed as a scaffold for the synthesis of various bioactive compounds with potential pharmacological applications.

properties

IUPAC Name

4-(2,4-dimethylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-3-4-11(10(2)7-9)13(17)15-6-5-14-12(16)8-15/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHONKTANUFRGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCNC(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylbenzoyl)piperazin-2-one

Synthesis routes and methods

Procedure details

2-piperazinone (0.851 g, 8.5 mmol, commercially available from e.g. Sigma-Aldrich) was dissolved in dichloromethane (DCM) (30 mL), and to this was added triethylamine (1.422 mL, 10.20 mmol). The solution was then cooled to 0° C. before 2,4-dimethylbenzoyl chloride (I53) (1.577 g, 9.35 mmol) in dichloromethane (DCM) (5 mL) was added dropwise. The solution was stirred, under argon, for 30 minutes before the solvent was evaporated in vacuo. The remaining residue was then dissolved in DCM (40 mL) and the solution was washed with water (20 mL), a saturated solution of sodium bicarbonate (20 mL) and brine (20 mL). The organic phase was then dried over anhydrous sodium sulphate, and the solid sodium sulphate was then filtered off. The solvent was then evaporated in vacuo, and the remaining solid was stirred in hexane, at 55° C., for 30 minutes. The solid was then filtered, and analysis by LCMS showed impurities still to be present. The solid was thus further purified by flash chromatography (Isolera 100 g cartridge) with a gradient of 0-10% MeOH in DCM. TLC confirmed product location and the solvent from the combined fractions was evaporated in vacuo to yield the product in 1.482 g.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Quantity
1.422 mL
Type
reactant
Reaction Step Two
Quantity
1.577 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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